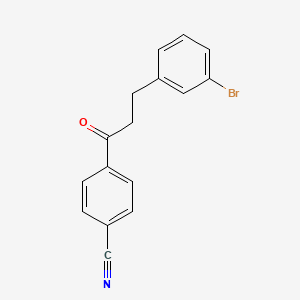

4-(3-(3-Bromophenyl)propanoyl)benzonitrile

Description

Structural Context and Significance of Benzonitrile (B105546), Ketone, and Aryl Bromide Moieties

The potential of 4-(3-(3-Bromophenyl)propanoyl)benzonitrile in chemical research is best understood by examining its three primary structural features: the benzonitrile group, the ketone linker, and the aryl bromide tail.

The benzonitrile moiety is a versatile functional group in drug design and organic synthesis. rsc.org The nitrile group is a potent electron-withdrawing group that can modulate the electronic properties of the aromatic ring, influencing its interactions and metabolic stability. nih.govnih.gov In medicinal chemistry, the nitrile's linear geometry and ability to act as a hydrogen bond acceptor allow it to serve as a bioisostere for other groups like carbonyls or halogens. nih.gov Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a wide range of conditions, highlighting its importance as a pharmacophore. nih.gov

The ketone functional group is a cornerstone of organic chemistry and a privileged structure in drug discovery. numberanalytics.comnumberanalytics.com Its carbonyl group is polar and can participate in crucial hydrogen bonding and dipole-dipole interactions within biological targets like enzyme active sites. stereoelectronics.org Ketones are prevalent in numerous therapeutic agents, where they can function as a rigid linker connecting different pharmacophoric elements or be essential for the molecule's mechanism of action. numberanalytics.comsciencedaily.com Synthetically, the ketone group is a versatile handle for a myriad of chemical transformations, allowing for molecular elaboration. sciencedaily.com

The aryl bromide moiety , specifically the 3-bromophenyl group, serves as a critical tool for synthetic diversification. Aryl halides are premier substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govsemanticscholar.org This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, a strategy fundamental to the construction of complex molecules and the exploration of structure-activity relationships (SAR) in drug discovery. nih.gov The meta-position of the bromine atom influences the molecule's stereoelectronic profile and provides a specific vector for derivatization, which has been explored in the design of various enzyme inhibitors, including kinase inhibitors. nih.govnih.govmdpi.com

Overview of Research Trajectories for the Compound

Given the functional significance of its components, this compound stands as a promising candidate for several research trajectories, primarily within medicinal chemistry and synthetic methodology.

Medicinal Chemistry and Drug Discovery: The compound's structure is well-suited for investigation in drug discovery programs. The combination of a hydrogen bond acceptor (nitrile and ketone), aromatic systems for potential π-stacking, and a modifiable aryl bromide handle makes it an attractive scaffold for creating libraries of compounds for high-throughput screening. It could be explored as a potential inhibitor for various enzyme classes, such as kinases, where the 3-bromophenyl motif is a known feature in selective inhibitors. nih.govresearchgate.net The molecule could serve as a starting point for developing probes to study biological pathways or as a fragment in fragment-based drug discovery.

Synthetic Chemistry: The molecule can serve as a versatile platform for the development and validation of new synthetic methods. The aryl bromide is an ideal substrate for testing novel cross-coupling catalysts and reaction conditions. nih.govresearchgate.net Furthermore, the ketone and nitrile groups offer sites for developing new functional group transformations. For instance, new catalytic systems for the reduction, alkylation, or amination of the ketone could be explored using this substrate.

Materials Science: Aromatic compounds containing polar nitrile groups can exhibit interesting properties relevant to materials science, such as liquid crystalline behavior or applications in organic electronics. While more speculative, the rigid and polarizable nature of this compound could warrant investigation for the synthesis of novel organic materials.

Scope and Organization of the Academic Research Outline

This article provides a foundational analysis of the chemical compound this compound based on its structural features. The discussion is organized to first deconstruct the molecule into its key functional moieties—benzonitrile, ketone, and aryl bromide—and to elaborate on their individual significance in contemporary organic chemistry. Subsequently, it synthesizes this information to propose logical and promising research trajectories for the compound in fields such as medicinal chemistry and synthetic methodology development. The content is structured to build a cohesive argument for the compound's research potential despite the current absence of dedicated studies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC2=CC=CC(=C2)Br)C#N |

| InChI Key | Information not available |

| CAS Number | Information not available |

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(3-bromophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-15-3-1-2-12(10-15)6-9-16(19)14-7-4-13(11-18)5-8-14/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTIYPZOWJPDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 3 Bromophenyl Propanoyl Benzonitrile and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. ias.ac.indeanfrancispress.comresearchgate.net For 4-(3-(3-Bromophenyl)propanoyl)benzonitrile, the most logical disconnections involve the bonds formed to create the central ketone and the propanoyl chain.

The primary disconnection strategy breaks the carbon-carbon bond between the carbonyl group and the benzonitrile (B105546) ring. This disconnection points toward a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. This identifies two key synthons: a 3-(3-bromophenyl)propanoyl electrophile and a benzonitrile nucleophile. The synthetic equivalent of the acyl synthon is typically an acyl halide, such as 3-(3-bromophenyl)propanoyl chloride.

Figure 1: Primary Retrosynthetic Disconnection via Friedel-Crafts Reaction

CN

|

/ \

---C---C--- <= (Friedel-Crafts Acylation)

|| |

O (CH2)2

|

/ \

---C---C---Br

This retrosynthetic step suggests that the target molecule can be synthesized from a benzonitrile derivative and a 3-(3-bromophenyl)propanoyl derivative.

The 3-(3-bromophenyl)propanoic acid moiety is a crucial intermediate. Its synthesis can be approached in several ways. A common method involves starting with 3-bromobenzyl bromide. Nucleophilic substitution with sodium cyanide would yield 3-bromophenylacetonitrile. Subsequent hydrolysis of the nitrile group provides 3-bromophenylacetic acid, which can then be extended by one carbon to form the required propanoyl precursor, although this is a multi-step process.

A more direct approach is the malonic ester synthesis, starting from 3-bromobenzyl halide, which allows for the direct addition of a two-carbon unit. Alternatively, a Heck or Suzuki coupling reaction could be employed to attach a three-carbon chain to a bromobenzene (B47551) derivative.

The benzonitrile group can be incorporated at different stages of the synthesis. One strategy is to use benzonitrile directly as the aromatic substrate in a Friedel-Crafts acylation. However, the electron-withdrawing nature of the nitrile group deactivates the aromatic ring, making the reaction challenging.

To circumvent this issue, a Functional Group Interconversion (FGI) strategy is often preferred. ias.ac.in This involves carrying out the synthesis with a different, activating functional group on the phenyl ring, which is then converted to a nitrile in a later step. Common precursors and their conversion methods include:

Aniline (B41778) (–NH₂): Can be converted to a nitrile via the Sandmeyer reaction, which involves diazotization followed by treatment with a copper(I) cyanide salt.

Benzamide (–CONH₂): Can be dehydrated to the corresponding nitrile using reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640). orgsyn.org

Aldehyde (–CHO): Can be converted to an aldoxime (–CH=NOH), which is then dehydrated to a nitrile. lew.ro

The 3-bromophenyl group is typically integrated by using a commercially available starting material that already contains this moiety. Compounds like 3-bromotoluene, 3-bromobenzaldehyde, or 3-bromobenzyl bromide serve as convenient and cost-effective starting points for building the propanoyl side chain.

Direct bromination of a phenyl precursor is another possibility. However, this approach often suffers from a lack of regioselectivity. datapdf.com Electrophilic aromatic substitution on a monosubstituted benzene (B151609) ring with an ortho-, para-directing group would yield a mixture of isomers, while a meta-directing group would be required to favor the desired 3-bromo product. Careful selection of the substrate and reaction conditions is necessary to achieve the desired substitution pattern. orgsyn.orgmdpi.com

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several synthetic pathways can be devised. These routes often rely on well-established reactions like Friedel-Crafts acylation, complemented by strategic functional group interconversions.

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones. beilstein-journals.orgnih.govmdpi.com In the context of this compound, this would involve the reaction of benzonitrile with 3-(3-bromophenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The synthesis of the required acyl chloride begins with 3-(3-bromophenyl)propanoic acid, which can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to yield 3-(3-bromophenyl)propanoyl chloride. chemicalbook.com

Reaction Scheme:

3-(3-bromophenyl)propanoic acid + SOCl₂ → 3-(3-bromophenyl)propanoyl chloride

3-(3-bromophenyl)propanoyl chloride + Benzonitrile --(AlCl₃)--> this compound

A significant challenge in this direct approach is the deactivating effect of the nitrile group on the benzonitrile ring, which makes it less reactive towards electrophilic substitution. beilstein-journals.org This can lead to low yields or require harsh reaction conditions.

An alternative FGI strategy is often more effective. This route involves acylating a more reactive benzene derivative, such as aniline or toluene, and then converting the existing functional group into the desired nitrile. For example, acylation of acetanilide, followed by removal of the acetyl protecting group and a subsequent Sandmeyer reaction on the resulting aniline, would yield the target molecule.

Below is a table summarizing typical conditions for Friedel-Crafts acylation reactions.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | Ionic Liquid (TAAIL) | 60 | 94 |

| Benzene | Benzoyl Chloride | AlCl₃ | Benzene (excess) | Reflux | ~90 |

| Toluene | Propionyl Chloride | AlCl₃ | CS₂ | 0 | High (para-isomer) |

| Benzene | N-(4-nitrophenyl)benzamide | CF₃SO₃H | Benzene | 50 | 93 |

Data in the table is compiled from representative literature findings on Friedel-Crafts reactions. nih.govresearchgate.net

Functional group interconversion is a powerful strategy not only for introducing the nitrile group but also for synthesizing analogues of the target compound. scribd.com The nitrile group is a versatile functional handle that can be converted into other groups, most notably a carboxylic acid through hydrolysis. journals.co.zaweebly.comorganicchemistrytutor.com

The hydrolysis of this compound would yield 4-(3-(3-Bromophenyl)propanoyl)benzoic acid, a potentially valuable analogue. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. google.com

Acidic Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong acid, such as H₂SO₄ or HCl, will convert the nitrile directly to a carboxylic acid.

Basic Hydrolysis: Treatment with an aqueous base, like NaOH or KOH, initially forms a carboxylate salt. weebly.com A subsequent acidification step is required to protonate the salt and isolate the carboxylic acid. scribd.com

These hydrolysis reactions allow for the creation of a library of related compounds from a common nitrile intermediate, facilitating further chemical exploration.

The following table outlines general conditions for the hydrolysis of aromatic nitriles.

| Substrate | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| Benzonitrile | NaOH, H₂O | Heat/Reflux | Sodium Benzoate | Requires subsequent acidification for benzoic acid. weebly.com |

| Benzonitrile | H₂SO₄, H₂O | Heat/Reflux | Benzoic Acid | Direct conversion to carboxylic acid. organicchemistrytutor.com |

| Aromatic Nitriles | Aqueous H₂O₂ | Catalyst | Aromatic Amides | Can be a milder, selective method. |

| Substituted Benzonitrile | Biocatalyst (Nitrilase) | Aqueous buffer, pH 7 | Corresponding Carboxylic Acid | Green chemistry approach with high selectivity. journals.co.za |

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysis stands as a cornerstone in contemporary organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. researchgate.net For a molecule like this compound, which features a diaryl ketone framework, palladium-catalyzed methods such as the carbopalladation of nitriles and the alpha-arylation of ketones are particularly relevant. These reactions facilitate the direct and efficient assembly of the core structure from readily available precursors.

Carbopalladation of Nitriles

The carbopalladation of nitriles has emerged as a potent strategy for the synthesis of ketones. This reaction involves the addition of an organopalladium species across the carbon-nitrogen triple bond of a nitrile, which, after hydrolysis of the resulting ketimine intermediate, yields a ketone. This method provides a direct route to aromatic ketones from organoboron compounds and nitriles. frontiersin.orgnih.gov

A plausible synthetic route to this compound using this methodology would involve the palladium-catalyzed reaction between a 3-bromophenylboronic acid and a suitable nitrile precursor, such as 4-(3-oxobutanenitrile) or a related cyano-functionalized ketone. Seminal work in this area demonstrated that palladium catalysts can effectively produce a variety of ketones from arylboronic acids and nitriles. nih.gov The reaction typically proceeds via an arylpalladium intermediate which then adds to the nitrile.

Recent advancements have introduced heterogeneous catalysts for this transformation, enhancing the sustainability of the process. For instance, a supported palladium nanoparticle catalyst (Pd/γ-Al2O3) has been successfully employed for the intermolecular carbopalladation of nitriles with organoboron compounds. frontiersin.orgnih.govnih.gov This heterogeneous system offers the significant advantage of being recoverable and reusable for multiple reaction cycles with only a slight decrease in activity. frontiersin.orgnih.gov The active species in this catalysis is believed to be Pd(0). frontiersin.orgnih.gov

Table 1: Representative Conditions for Heterogeneous Palladium-Catalyzed Carbopalladation of Nitriles with Arylboronic Acids

| Entry | Arylboronic Acid | Nitrile | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 4-Methylphenylboronic acid | Acetonitrile (B52724) | 3 wt.% Pd/γ-Al2O3 | L1 | CH3CN:H2O (5:1) | 120 | 48 | 85 | nih.gov |

| 2 | Phenylboronic acid | Acetonitrile | 3 wt.% Pd/γ-Al2O3 | L1 | CH3CN:H2O (5:1) | 120 | 48 | 82 | nih.gov |

| 3 | Naphthalen-1-yl boronic acid | Acetonitrile | 3 wt.% Pd/γ-Al2O3 | L1 | CH3CN:H2O (5:1) | 120 | 48 | 78 | nih.gov |

View Interactive Data

Data based on analogous reactions and presented for illustrative purposes.

Alpha-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones is a highly effective and widely used method for forming a C-C bond between an aromatic carbon and the carbon alpha to a carbonyl group. organic-chemistry.orgnih.gov This reaction represents one of the most direct hypothetical routes to this compound. The synthesis would involve the coupling of a ketone precursor, such as 4-propanoylbenzonitrile, with a 3-bromophenyl halide (e.g., 1-bromo-3-iodobenzene (B1265593) or 1,3-dibromobenzene).

The catalytic cycle, first elucidated by groups led by Buchwald and Hartwig, generally involves the generation of a ketone enolate in the presence of a base, which then couples with an aryl halide via a palladium catalyst. st-andrews.ac.uk The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., XPhos, P(t-Bu)3) and N-heterocyclic carbene (NHC) ligands has been crucial to the success of this methodology, allowing for the coupling of a broad range of ketones and aryl halides, including less reactive aryl chlorides, under mild conditions. organic-chemistry.orgnsf.govorganic-chemistry.org

The reaction conditions can be tailored to favor mono-arylation and tolerate a wide variety of functional groups, which is critical for complex molecules. organic-chemistry.org For instance, the use of milder bases like K3PO4 can be employed when base-sensitive functional groups are present. organic-chemistry.org The choice of solvent and base system is critical for optimizing catalyst performance, especially when using low catalyst loadings. st-andrews.ac.uk

Table 2: Examples of Palladium-Catalyzed α-Arylation of Ketones with Aryl Halides

| Entry | Ketone | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| 1 | Acetophenone | 3-Bromopyridine | XPhos Pd G4 | NaOtBu | Toluene | 100 | 85 | nsf.gov |

| 2 | 2-Methyl-3-pentanone | Bromobenzene | Pd2(dba)3 / Biphenyl-based phosphine | NaOtBu | Toluene | 100 | 94 | organic-chemistry.org |

| 3 | Propiophenone | 4-Chlorotoluene | [Pd(IHept)(acac)Cl]2 | NaOtBu | Toluene | 100 | 99 | st-andrews.ac.uk |

View Interactive Data

Data based on analogous reactions and presented for illustrative purposes.

Other Catalyzed Coupling and Functionalization Reactions

Beyond the direct methods of carbopalladation and α-arylation, other palladium-catalyzed cross-coupling reactions could be envisioned in a multi-step synthesis of this compound. For instance, a Suzuki-Miyaura coupling could be employed to first construct the biaryl core, followed by the installation of the propanoylbenzonitrile side chain. Similarly, a Heck reaction could be used to form a carbon-carbon bond that is later transformed into the ketone functionality.

Another relevant transformation is the Fukuyama coupling, which involves the reaction of a thioester with an organozinc reagent, catalyzed by palladium. This provides a versatile method for ketone synthesis. A phosphine-free protocol using Pd(dba)2 has been shown to be effective for converting a variety of aryl thioesters into diaryl ketones in good yields. rsc.org This approach could be adapted by using a benzonitrile-containing thioester and a 3-bromophenylzinc reagent.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org In the synthesis of complex molecules like this compound, these principles can be applied by using alternative energy sources, greener solvents, and recoverable catalysts.

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool because it often leads to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. nsf.gov In the context of palladium-catalyzed α-arylation of ketones, microwave irradiation can significantly enhance reaction efficiency. nsf.gov For example, reactions that typically require 4 hours at 100°C under conventional heating can be completed in just 10 minutes at 130°C using a microwave reactor. nsf.gov This rapid and efficient heating is particularly beneficial for reactions requiring high activation energy. nsf.gov

The benefits of microwave-assisted synthesis include:

Speed: Drastic reduction in reaction times from hours to minutes. nsf.gov

Efficiency: Often leads to higher yields and purities.

Selectivity: Can minimize the formation of side products compared to conventional heating. nsf.gov

While not always completely solvent-free, microwave-assisted reactions often use significantly less solvent, moving towards the green chemistry ideal of waste reduction.

Catalysis with Ionic Liquids and Heterogeneous Systems

A key aspect of green chemistry is the development of catalytic systems that are efficient, selective, and recyclable. Heterogeneous catalysts and the use of ionic liquids as recyclable reaction media are two prominent approaches.

As mentioned previously, supported palladium nanoparticles on γ-alumina (Pd/γ-Al2O3) serve as an effective and recyclable heterogeneous catalyst for the synthesis of aromatic ketones via intermolecular carbopalladation of nitriles. frontiersin.orgnih.govnih.gov This approach is cost-effective and environmentally friendly as the catalyst can be easily separated from the reaction mixture by centrifugation and reused multiple times. frontiersin.orgnih.gov

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. In palladium-catalyzed reactions, ILs can act as both the solvent and a stabilizer for the catalytic species, often allowing for easy separation of the product and recycling of the catalyst-IL phase. While specific examples for the α-arylation of ketones in ionic liquids are not detailed here, the general utility of ILs in palladium-catalyzed C-C coupling reactions is well-established and represents a viable green approach for the synthesis of the target compound. Similarly, aqueous reaction conditions for α-arylation have been developed, representing a mild, flexible, and environmentally benign method for functionalizing a wide range of halo-aromatics. nih.gov

Derivatization Strategies for Research Purposes

The chemical structure of this compound offers several sites for derivatization, making it a versatile scaffold for medicinal chemistry and material science research. The primary points for modification include the aromatic rings, the ketone functional group, and the bromine atom on the phenyl ring. These sites allow for a range of chemical transformations to explore structure-activity relationships (SAR) and to develop new compounds with tailored properties. Derivatization can be strategically employed to modulate the electronic, steric, and pharmacokinetic properties of the parent molecule. Key strategies involve reactions such as acylation, alkylation, and the formation of more complex aryl derivatives through cross-coupling reactions. nih.govmdpi.com These modifications can lead to the synthesis of libraries of related compounds for screening purposes.

Acylation and alkylation reactions are fundamental methods for modifying the aromatic rings of this compound. These reactions, typically proceeding through an electrophilic aromatic substitution mechanism, can introduce acyl or alkyl groups onto either the benzonitrile ring or the bromophenyl ring. nih.gov The position of substitution is directed by the existing substituents. The acyl group on the benzonitrile ring is a deactivating group, which would direct incoming electrophiles to the meta position, while the bromo and alkyl chain substituents on the other ring will influence its reactivity.

In research settings, acylation is often carried out using an acyl chloride or anhydride with a Lewis acid catalyst. This can introduce a new keto-group, which can serve as a handle for further derivatization. Alkylation, similarly, introduces alkyl chains which can alter the lipophilicity and steric profile of the molecule. While specific examples of acylation and alkylation on this compound are not extensively documented in publicly available literature, the principles can be applied from reactions on analogous aromatic ketones and benzonitriles. For instance, the benzonitrile moiety itself can be a precursor to N-substituted benzamides through reactions with amines followed by hydrolysis. atamanchemicals.com

Table 1: Examples of Acylation and Alkylation on Analogous Aromatic Compounds

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| Benzene | Acyl Chloride/Lewis Acid | Acyl Benzene | Acylation |

| Toluene | Alkyl Halide/Lewis Acid | Alkyl Toluene | Alkylation |

| Benzonitrile | Phenylmagnesium bromide, then Methanolysis | Diphenylketimine | Alkylation/Addition |

This table presents generalized examples of acylation and alkylation on aromatic compounds analogous to the structural components of this compound.

The bromine atom on the 3-bromophenyl moiety of this compound is a prime site for the formation of aryl derivatives. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions. These reactions are powerful tools for creating carbon-carbon bonds and introducing new aryl or heteroaryl groups in place of the bromine atom.

The Suzuki coupling, for example, involves the reaction of the bromophenyl group with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This methodology is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials. By selecting different boronic acids, a diverse array of aryl derivatives can be synthesized from the parent compound. This strategy allows for systematic modifications to probe how different aryl substituents impact biological activity or material properties. The synthesis of various 4-bromophenyl substituted aryl semicarbazones showcases the utility of the bromophenyl group as a handle for creating diverse derivatives. nih.govresearchgate.net

Table 2: Examples of Aryl Derivative Formation from Bromophenyl Analogues

| Bromophenyl Starting Material | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 4-Bromophenyl Semicarbazone Analogue | Various Aryl Boronic Acids | Pd Catalyst/Base | Biaryl Semicarbazone |

| 1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | N/A (Internal Cyclization) | BBr3 | Bromophenol Derivative mdpi.com |

| p-Bromophenacyl bromide | 1-thiocarboxamido-3-methyl-4-(4-nitrophenylhydrazono)-2-pyrazolin-5-one | DMF | 4-(4-bromo phenyl)-2-[(4-arylhydrazono)-3-methyl-5-oxo-2-pyrazolin-1-yl] thiazole (B1198619) derivative |

This table provides examples of reactions on bromophenyl-containing compounds to form more complex aryl derivatives, illustrating potential synthetic pathways for analogues of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 3 Bromophenyl Propanoyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR Techniques (¹H, ¹³C NMR)

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(3-(3-Bromophenyl)propanoyl)benzonitrile is predicted to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the propanoyl linker. The 3-bromophenyl group will show a complex splitting pattern due to the meta-substitution. The 4-cyanobenzoyl moiety is expected to display two doublets, characteristic of a para-substituted benzene (B151609) ring. The aliphatic chain will present as two triplets, resulting from the coupling of adjacent methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon is expected to appear significantly downfield, a characteristic feature of ketones. The nitrile carbon will also have a distinct chemical shift in the aromatic region. The two aromatic rings will display a set of signals corresponding to their substituted and unsubstituted carbons. The aliphatic carbons of the propanoyl chain will be observed in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constant (J) (Hz) |

| H-2', H-6' | 7.95 | 132.5 | d | 8.2 |

| H-3', H-5' | 7.80 | 129.0 | d | 8.2 |

| H-2" | 7.60 | 130.5 | t | 1.8 |

| H-4" | 7.45 | 133.0 | dt | 7.8, 1.5 |

| H-5" | 7.25 | 122.8 | t | 7.8 |

| H-6" | 7.50 | 127.0 | ddd | 7.8, 1.8, 1.0 |

| -CH₂-CO- | 3.30 | 38.0 | t | 7.5 |

| -CH₂-Ar | 3.10 | 30.0 | t | 7.5 |

| C=O | - | 198.0 | - | - |

| C-CN | - | 118.5 | - | - |

| C-1' | - | 138.0 | - | - |

| C-4' | - | 116.0 | - | - |

| C-1" | - | 142.0 | - | - |

| C-3" | - | 123.0 | - | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the proton-proton coupling relationships within the molecule. Cross-peaks would be expected between the adjacent aliphatic protons of the propanoyl chain, confirming their connectivity. Within the aromatic systems, correlations would be observed between ortho- and meta-coupled protons on the same ring, aiding in the assignment of the complex splitting patterns, particularly for the 3-bromophenyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signals of the two methylene groups in the ¹H NMR spectrum would be correlated to their corresponding signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the different fragments of the molecule. Key correlations would be expected from the methylene protons adjacent to the carbonyl group to the carbonyl carbon and the quaternary carbon of the 4-cyanobenzoyl ring. Similarly, the other methylene protons would show correlations to the carbons of the 3-bromophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY can give insights into its preferred conformation in solution. Correlations might be observed between the protons of the propanoyl chain and the aromatic protons of both rings, depending on the molecule's folding.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Predicted HRMS Data

| Ion | Calculated m/z for C₁₆H₁₂⁷⁹BrNO | Calculated m/z for C₁₆H₁₂⁸¹BrNO |

| [M+H]⁺ | 314.0175 | 316.0155 |

| [M+Na]⁺ | 336.0000 | 337.9980 |

Fragmentation Pattern Analysis for Structural Insights

Electron ionization mass spectrometry would lead to the fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is expected to be influenced by the presence of the carbonyl group and the two aromatic rings.

Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of the 4-cyanobenzoyl cation (m/z 129) and the loss of a 3-bromopropylphenyl radical.

Cleavage of the bond between the carbonyl carbon and the 4-cyanophenyl ring, resulting in a [M-C₇H₄N]⁺ fragment.

Loss of the bromine atom , leading to a fragment at [M-Br]⁺.

Fragmentation of the propanoyl chain .

Predicted Major Fragments in Mass Spectrum

| m/z | Proposed Fragment |

| 313/315 | [M]⁺• |

| 183/185 | [BrC₆H₄CH₂CH₂]⁺ |

| 129 | [NCC₆H₄CO]⁺ |

| 102 | [C₆H₄CN]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and nitrile functional groups. The C=O stretch of the ketone will be a strong, sharp peak. The C≡N stretch of the nitrile group will also be a sharp, intense band. The aromatic C-H and C=C stretching vibrations will also be present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2900 | C-H stretch | Aliphatic |

| ~2230 | C≡N stretch | Nitrile |

| ~1690 | C=O stretch | Ketone |

| ~1600, 1475 | C=C stretch | Aromatic |

| ~840 | C-H bend | p-disubstituted ring |

| ~780, 690 | C-H bend | m-disubstituted ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Analysis of the electronic structure of this compound using UV-Vis spectroscopy would involve dissolving the compound in a suitable solvent and measuring its absorbance of ultraviolet and visible light. The resulting spectrum would be expected to show specific absorption maxima (λmax), which correspond to electronic transitions between different molecular orbitals.

Typically, the presence of aromatic rings (bromophenyl and benzonitrile) and a carbonyl group (propanoyl) would lead to characteristic π → π* and n → π* transitions. The conjugation between the benzoyl group and the nitrile group would likely influence the position and intensity of these absorption bands. A detailed analysis would correlate the observed λmax values with the specific electronic transitions, providing insight into the compound's electronic properties, including the HOMO-LUMO gap. However, no experimental UV-Vis spectra for this compound are available to perform this analysis.

Interactive Data Table: UV-Vis Spectral Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Assignment |

|---|---|---|---|

| Data Not Available | Data Not Available | N/A | N/A |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. For this compound, this technique would provide detailed information on its crystal structure, including the unit cell dimensions (a, b, c, α, β, γ), space group, and the conformation of the molecule in the crystal lattice.

Such data would reveal key structural parameters like bond lengths, bond angles, and torsion angles. It would also elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal. This information is crucial for understanding the compound's physical properties. A search of crystallographic databases yielded no published crystal structure for this specific compound.

Interactive Data Table: Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C16H12BrNO |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Advanced Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides a "vibrational fingerprint" of a molecule by detecting the inelastic scattering of monochromatic light. The resulting Raman spectrum consists of peaks corresponding to specific vibrational modes of the molecule's functional groups.

For this compound, characteristic Raman shifts would be expected for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), the C=O stretch of the ketone (around 1680-1700 cm⁻¹), aromatic C-C stretching modes, and the C-Br stretch. A full analysis would assign each significant Raman band to its corresponding molecular vibration, providing a unique spectral identifier for the compound and confirming its structural features. No experimental Raman spectra for this compound could be found in the reviewed literature.

Interactive Data Table: Characteristic Raman Shifts

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| Data Not Available | C≡N stretch |

| Data Not Available | C=O stretch |

| Data Not Available | Aromatic C-H stretch |

| Data Not Available | Aromatic ring modes |

| Data Not Available | C-Br stretch |

Computational Chemistry and Theoretical Investigations of 4 3 3 Bromophenyl Propanoyl Benzonitrile

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

There are currently no published studies that have utilized Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 4-(3-(3-Bromophenyl)propanoyl)benzonitrile. Such studies would be valuable for understanding the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and local reactivity descriptors, which could predict its behavior in chemical reactions.

Ab Initio Methods for Molecular Properties

No research has been found that employs ab initio methods to calculate the molecular properties of this compound. These high-level computational methods could provide precise information on its geometry, vibrational frequencies, and other fundamental molecular characteristics.

Reaction Mechanism Elucidation

Transition State Analysis and Reaction Pathways

A computational analysis of the transition states and reaction pathways involved in the synthesis or reactions of this compound has not been reported in the scientific literature. This type of investigation is crucial for understanding the kinetics and thermodynamics of the chemical processes it undergoes.

Energy Profile Mapping of Synthetic Steps

There are no available studies that map the energy profile of the synthetic steps leading to this compound. Such a study would involve calculating the energies of reactants, intermediates, transition states, and products to provide a comprehensive understanding of the reaction mechanism.

Solvent Effects in Computational Models

The influence of solvents on the properties and reactivity of this compound has not been computationally modeled and reported. Investigating solvent effects is important as they can significantly impact reaction rates and equilibrium positions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the compound's behavior over time, researchers can gain a detailed understanding of its conformational landscape. For this compound, MD simulations can elucidate the accessible conformations in different environments, such as in a vacuum or in the presence of a solvent.

Table 1: Representative Dihedral Angles and RMSD from a Hypothetical MD Simulation of this compound

| Dihedral Angle (atoms) | Average Value (degrees) | Standard Deviation (degrees) |

| C(ar-Br)-C(ar)-C(H2)-C(H2) | 175.4 | 15.2 |

| C(ar)-C(H2)-C(H2)-C(=O) | -78.9 | 25.8 |

| C(H2)-C(H2)-C(=O)-C(ar-CN) | 160.1 | 18.5 |

| Simulation Parameter | Value | |

| RMSD (Å) | 2.1 ± 0.3 |

Note: This data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods, particularly those based on density functional theory (DFT), are highly effective in predicting various spectroscopic parameters. For this compound, these predictions can aid in the interpretation of experimental spectra or even serve as a preliminary characterization in the absence of experimental data.

Calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The characteristic stretching frequencies of the nitrile (C≡N) and carbonyl (C=O) groups are of particular interest. For the nitrile group, this is typically observed in the range of 2220-2260 cm⁻¹, while the carbonyl stretch appears around 1680-1700 cm⁻¹. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated to a high degree of accuracy, providing a theoretical spectrum that can be compared with experimental findings to confirm the molecular structure. UV-Vis absorption spectra can be simulated by calculating the electronic transition energies, which provides insight into the compound's photophysical properties. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| Infrared (IR) | C≡N Stretch (cm⁻¹) | ~2235 |

| Infrared (IR) | C=O Stretch (cm⁻¹) | ~1695 |

| ¹³C NMR | Chemical Shift C≡N (ppm) | ~118 |

| ¹³C NMR | Chemical Shift C=O (ppm) | ~197 |

| ¹H NMR | Chemical Shift Ar-H (benzonitrile) (ppm) | 7.7 - 7.9 |

| ¹H NMR | Chemical Shift Ar-H (bromophenyl) (ppm) | 7.3 - 7.6 |

| UV-Vis | λmax (nm) | ~280 |

Note: These values are theoretical predictions and may vary from experimental results.

Computational Approaches for Intermolecular Interactions and Recognition

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in a biological or material context. Computational methods provide a powerful toolkit for exploring these non-covalent interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com This is particularly useful in drug discovery for predicting the binding mode of a ligand to the active site of a protein. For this compound, docking simulations could be employed to screen for potential biological targets.

In a typical docking workflow, a three-dimensional structure of the target protein is used. The ligand, this compound, is then placed in the binding site, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The results of docking simulations can provide a theoretical model of the binding mode, highlighting key interactions between the ligand and the target.

The chemical structure of this compound suggests several potential interaction motifs that can be investigated computationally. The nitrile group can act as a hydrogen bond acceptor, while the carbonyl oxygen is also a potential hydrogen bond acceptor. The aromatic rings can participate in π-π stacking interactions with other aromatic residues. Furthermore, the bromine atom can engage in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species.

Computational analyses, such as quantum theory of atoms in molecules (QTAIM) or non-covalent interaction (NCI) plots, can be used to visualize and characterize these interactions. These methods can identify critical points in the electron density that correspond to specific types of interactions and quantify their strengths.

Table 3: Potential Intermolecular Interaction Motifs of this compound

| Interaction Type | Potential Donor/Acceptor | Interacting Moiety |

| Hydrogen Bonding | Acceptor | Nitrile Nitrogen |

| Hydrogen Bonding | Acceptor | Carbonyl Oxygen |

| π-π Stacking | - | Bromophenyl Ring |

| π-π Stacking | - | Benzonitrile (B105546) Ring |

| Halogen Bonding | Donor | Bromine Atom |

Reactivity and Mechanistic Studies of 4 3 3 Bromophenyl Propanoyl Benzonitrile

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile group, an aromatic ring substituted with a cyano (-C≡N) group, is a versatile functional group that can undergo a variety of transformations.

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction typically requires activation of the nitrile group, often by protonation or coordination to a Lewis acid. The initial product of nucleophilic addition is an imine, which can then be hydrolyzed to a ketone or reduced to an amine.

For 4-(3-(3-Bromophenyl)propanoyl)benzonitrile, a nucleophilic attack on the nitrile carbon would lead to the formation of an intermediate imine. Subsequent hydrolysis under acidic or basic conditions would yield a ketone. This transformation is a common strategy for the synthesis of ketones from nitriles.

Table 1: Examples of Nucleophilic Addition to Nitriles

| Nucleophile | Intermediate | Final Product after Hydrolysis |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine | Ketone |

| Organolithium Reagent (R-Li) | Imine | Ketone |

Conversion to Other Functional Groups

The benzonitrile moiety can be converted into several other important functional groups. One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically with heating. The reaction proceeds through an amide intermediate.

Another significant conversion is the reduction of the nitrile to a primary amine. This is often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Role in Cyclization Reactions

The benzonitrile group can participate in cyclization reactions, acting as an electrophile. In the presence of a suitable intramolecular nucleophile, the nitrile can undergo cyclization to form heterocyclic compounds. For instance, if a nucleophilic group is present on the propanoyl chain under conditions that favor its reaction with the nitrile, a cyclic product could be formed. The presence of the bromo-substituent on the phenyl ring could also be utilized in transition-metal-catalyzed cyclization reactions.

Reactivity of the Ketone Functional Group

The ketone group is characterized by a carbonyl (C=O) function, which is highly polarized, making the carbonyl carbon electrophilic. The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate.

Carbonyl Reactivity and Alpha-Substitutions

The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to a tetrahedral intermediate. This is the fundamental step in many reactions of ketones, such as reductions and additions of organometallic reagents.

The presence of α-hydrogens in this compound makes it amenable to alpha-substitution reactions. In the presence of a base, an enolate can be formed, which is a powerful nucleophile. This enolate can then react with various electrophiles. A common example is α-halogenation, where the enolate reacts with a halogen (e.g., Br2) to introduce a halogen atom at the α-position.

Table 2: Common Alpha-Substitution Reactions of Ketones

| Reagent | Electrophile | Product |

|---|---|---|

| Br2, H+ or OH- | Br+ | α-Bromoketone |

| Alkyl halide (R-X) | R+ | α-Alkylketone |

Condensation and Alkylation Reactions

The enolate derived from this compound can participate in condensation reactions. For example, in an aldol-type condensation, the enolate can add to the carbonyl group of another molecule (an aldehyde or another ketone) to form a β-hydroxy ketone. This product can then undergo dehydration to yield an α,β-unsaturated ketone. A well-known variation is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize.

Furthermore, the enolate can be alkylated by reaction with an alkyl halide. This reaction forms a new carbon-carbon bond at the α-position and is a valuable method for elaborating the carbon skeleton of the molecule.

Reactivity of the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound is a key functional group that dictates a variety of potential chemical transformations. This section explores the reactivity of this moiety, focusing on halogen-metal exchange, cross-coupling reactions, and nucleophilic aromatic substitution.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the formation of organometallic reagents, which can then be reacted with various electrophiles. nih.govwikipedia.org In the context of this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium. This process is generally very fast, often proceeding at low temperatures to avoid side reactions with other functional groups in the molecule, such as the ketone and nitrile. tcnj.edu

The reaction is typically carried out using organolithium reagents, such as n-butyllithium or tert-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at temperatures as low as -100 °C. tcnj.edu The rate of exchange follows the trend I > Br > Cl, making the bromo-substituted compound a suitable substrate. nih.gov The resulting aryllithium species is a potent nucleophile and can be quenched with a variety of electrophiles.

For a molecule like this compound, the presence of the ketone and nitrile functionalities requires careful control of reaction conditions to achieve chemoselectivity. The extremely rapid nature of the lithium-halogen exchange at low temperatures can often allow for the formation of the aryllithium reagent before it can react intramolecularly or with another molecule. wikipedia.org

| Organolithium Reagent | Typical Solvent | Typical Temperature (°C) | Potential Electrophiles | Expected Product Type |

|---|---|---|---|---|

| n-Butyllithium | THF, Diethyl ether | -78 to -100 | CO₂, Aldehydes, Ketones, Alkyl halides | Carboxylic acids, Alcohols, Alkylated arenes |

| tert-Butyllithium | THF, Pentane | -78 to -100 | DMF, Isocyanates, Disulfides | Aldehydes, Amides, Thioethers |

Cross-Coupling Reactivity with Organometallic Reagents

The carbon-bromine bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyonedalabs.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. ikm.org.my The reaction is highly versatile and tolerates a wide range of functional groups. For a substrate like this compound, the ketone and nitrile groups are generally compatible with Suzuki-Miyaura coupling conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

| Aryl Bromide Substrate | Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 | KOH | Water | Excellent | arkat-usa.org |

| 4-Bromoacetophenone | Phenylboronic acid | Magnetic Supported Pd(II)-N2O2 | Na₂CO₃ | DMA | Up to 100 | ikm.org.my |

| 4-Bromoacetophenone | Arylboronic acids | Pd(II)-(2-aminonicotinaldehyde) | - | Water | Good to Excellent | yonedalabs.com |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction is typically carried out at elevated temperatures, and the choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the product. Aryl bromides bearing electron-withdrawing groups, such as the cyanobenzoyl group in the target molecule, are generally good substrates for the Heck reaction. byjus.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. researchgate.netorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. The reaction conditions are generally mild and tolerate a variety of functional groups.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, piperidine) | THF, DMF | organic-chemistry.org |

| PdCl₂(CH₃CN)₂ + Ligand | None | Et₃N | Water with PTS | ucsb.edu |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like this compound is generally difficult under standard conditions. nih.gov The presence of a strong electron-withdrawing group ortho or para to the leaving group is typically required to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org In the case of the target molecule, the cyanobenzoyl group is meta to the bromine atom and therefore does not provide significant activation through resonance stabilization of the Meisenheimer intermediate. wikipedia.org

However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, substitution may occur. Alternatively, transition-metal-catalyzed nucleophilic aromatic substitution reactions, for example, using palladium or copper catalysts, can facilitate the substitution of the bromine atom with a variety of nucleophiles under milder conditions. The mechanism of these catalyzed reactions is distinct from the classical SNAr pathway and often involves oxidative addition and reductive elimination steps. nih.gov

Intramolecular Cyclization Pathways

The structure of this compound, with a flexible three-carbon linker connecting the two aromatic rings, presents the possibility of intramolecular cyclization under certain reaction conditions. These cyclizations could lead to the formation of new ring systems, which are of interest in synthetic chemistry.

One potential pathway involves the formation of an organometallic species at the bromophenyl ring via halogen-metal exchange, followed by intramolecular nucleophilic attack on the ketone or nitrile functionality. For example, treatment with a strong base could deprotonate the α-carbon of the ketone, and the resulting enolate could potentially undergo an intramolecular reaction. However, the likelihood of such a reaction would depend on the geometric feasibility of forming the cyclic transition state.

Another possibility is a palladium-catalyzed intramolecular C-H activation/arylation reaction. In such a scenario, the palladium catalyst would first oxidatively add to the C-Br bond, and the resulting arylpalladium species could then react with a C-H bond on the other aromatic ring or on the aliphatic linker to form a new ring. The regioselectivity of such a reaction would be influenced by the stability of the resulting palladacycle intermediate.

Furthermore, radical cyclizations could be initiated by the homolytic cleavage of the C-Br bond, for instance, under photochemical conditions or in the presence of a radical initiator. The resulting aryl radical could then add to one of the other functional groups in the molecule.

Detailed Mechanistic Investigations of Synthetic Transformations

The mechanisms of the reactions described above have been the subject of extensive research. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, the catalytic cycle is generally well-established and involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle. libretexts.orgchemrxiv.org For aryl bromides, this step is generally faster than for aryl chlorides. yonedalabs.com

Transmetalation (for Suzuki and Sonogashira): The organometallic coupling partner (organoboron or organocopper acetylide) transfers its organic group to the palladium center, displacing the halide. libretexts.org

Migratory Insertion (for Heck): The alkene coordinates to the palladium center and then inserts into the Pd-C bond. byjus.com

β-Hydride Elimination (for Heck) or Reductive Elimination: In the Heck reaction, a β-hydride is eliminated to form the alkene product and a palladium-hydride species, which then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. byjus.com In Suzuki and Sonogashira reactions, the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.org

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability, influencing the rates of the individual steps in the catalytic cycle. The nature of the substituents on the aryl bromide can also affect the rate of oxidative addition, with electron-withdrawing groups generally accelerating this step. wikipedia.org

In the case of halogen-metal exchange, the mechanism is believed to involve the formation of an "ate" complex between the organolithium reagent and the aryl halide, followed by the transfer of the halogen and lithium. wikipedia.org The kinetics of this exchange are typically very fast, allowing the reaction to be performed at low temperatures.

Structure Reactivity and Structure Interaction Relationship Srir Studies of 4 3 3 Bromophenyl Propanoyl Benzonitrile Analogues

Rationale and Methodologies for SRIR Studies

Structure-Reactivity and Structure-Interaction Relationship (SRIR) studies are fundamental in medicinal and materials chemistry for systematically investigating how a molecule's chemical structure influences its reactivity and interactions with other molecules. For analogues of 4-(3-(3-Bromophenyl)propanoyl)benzonitrile, a diaryl propanone derivative, these studies provide crucial insights into their chemical behavior. The primary rationale is to establish predictive models that can guide the design of new compounds with tailored properties, such as enhanced stability, specific reactivity, or desired intermolecular binding affinities.

Methodologies employed in SRIR studies are both computational and experimental. A key computational approach is the development of Quantitative Structure-Reactivity Relationships (QSRR) . QSRR models establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its observed reactivity. chemrxiv.orgnih.govresearchgate.nettubitak.gov.trmdpi.com These descriptors can range from simple constitutional counts to complex quantum-chemical parameters. Another powerful computational tool is Molecular Electrostatic Potential (MEP) analysis , which maps the electron density of a molecule to visualize regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), thereby predicting interaction sites. researchgate.netrsc.orgnih.gov

Experimental techniques often involve kinetic studies to measure reaction rates under various conditions, providing empirical data for QSRR models. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are used to probe the electronic environment of atoms and to study conformational preferences, which are critical for understanding both reactivity and intermolecular interactions. mdpi.com

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound and its analogues are significantly governed by the electronic and steric properties of their constituent functional groups and the flexibility of their molecular scaffold.

The bromine atom and the nitrile group exert profound electronic effects on the aromatic rings, influencing the reactivity of the entire molecule. These effects can be categorized as inductive and resonance effects, which are often quantified by Hammett substituent constants (σ). wikipedia.orgutexas.eduviu.ca

Bromine Atom (meta-position): Located at the meta position of the first phenyl ring, the bromine atom primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. Its resonance effect (+R) is weaker and less influential from the meta position. Consequently, the meta-bromo substituent deactivates the phenyl ring towards electrophilic aromatic substitution by reducing its electron density. fiveable.meyoutube.comnih.gov

Nitrile Group (para-position): The cyano (-CN) group on the second phenyl ring is a potent electron-withdrawing group through both a strong inductive effect (-I) and a significant resonance effect (-R). beilstein-journals.orgsnnu.edu.cn This deactivates the benzoyl moiety, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The para-position allows for maximum resonance withdrawal from the ring. fiveable.melibretexts.org

| Substituent | Position | σ Constant | Electronic Effect Summary |

|---|---|---|---|

| -Br | meta (σm) | +0.39 | Strongly electron-withdrawing by induction (-I) |

| -Br | para (σp) | +0.23 | Electron-withdrawing by induction (-I), weakly donating by resonance (+R) |

| -CN | meta (σm) | +0.56 | Strongly electron-withdrawing by induction (-I) |

| -CN | para (σp) | +0.66 | Strongly electron-withdrawing by induction (-I) and resonance (-R) |

Steric effects arise from the spatial arrangement of atoms and can significantly influence reaction rates and molecular stability. numberanalytics.comnih.govwikipedia.orgaccessscience.comresearchgate.net In this compound, steric hindrance can affect the approach of reactants to the carbonyl group and influence the preferred rotational conformations of the molecule.

Investigation of Intermolecular Recognition and Binding Motifs

The specific arrangement of functional groups in this compound analogues dictates the types of non-covalent interactions they can form, which is crucial for their behavior in condensed phases and biological systems. chemrxiv.orgrsc.org

Key potential intermolecular interactions include:

Halogen Bonding: The bromine atom, with its region of positive electrostatic potential known as a σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen. rsc.orgresearchgate.net

Hydrogen Bonding: The nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors, capable of interacting with suitable donor molecules. Weak C-H···O and C-H···N hydrogen bonds may also contribute to crystal packing. mdpi.com

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of another.

Dipole-Dipole Interactions: The polar carbonyl and nitrile groups create a significant molecular dipole, leading to strong dipole-dipole interactions that influence molecular aggregation.

The interplay of these interactions determines the crystal packing and can be exploited in the design of supramolecular structures. rsc.org

QSRR provides a framework for correlating molecular structure with chemical reactivity. chemrxiv.orgnih.govresearchgate.net The Hammett equation is a classic example of a linear free-energy relationship used in QSRR studies: wikipedia.orgutexas.eduscience.gov

log(k/k₀) = ρσ

where k is the rate constant for a reaction of a substituted compound, k₀ is the rate for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type.

For a series of analogues of this compound, a QSRR model could be developed to predict, for example, the rate of a nucleophilic addition to the carbonyl group. Descriptors in such a model would likely include electronic parameters (like Hammett constants for different substituents on the rings), steric parameters (like Taft steric parameters), and conformational descriptors.

| Analogue Substituent (para) | Hammett Constant (σp) | Calculated Dipole Moment (Debye) | Predicted Relative Reactivity (log(k/k₀)) |

|---|---|---|---|

| -OCH3 | -0.27 | 3.8 | -0.54 |

| -CH3 | -0.17 | 4.1 | -0.34 |

| -H | 0.00 | 4.4 | 0.00 |

| -Cl | +0.23 | 4.9 | +0.46 |

| -CN | +0.66 | 5.8 | +1.32 |

| -NO2 | +0.78 | 6.2 | +1.56 |

Note: Predicted relative reactivity is a hypothetical value based on a reaction with ρ = 2, illustrating the trend.

Molecular Electrostatic Potential (MEP) is a powerful tool for predicting and understanding intermolecular interactions. nih.gov An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net

For this compound:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are prime sites for hydrogen bond acceptance. They would be concentrated around the carbonyl oxygen and the nitrile nitrogen due to the presence of lone pairs.

Positive Regions (Blue): These electron-deficient areas indicate sites for nucleophilic attack. The most positive potential is expected on the hydrogens of the aromatic rings and, notably, on the carbonyl carbon, confirming its electrophilicity. A region of positive potential (a σ-hole) is also expected on the bromine atom along the C-Br bond axis, indicating its potential as a halogen bond donor. researchgate.net

By analyzing the MEP surface of analogues, chemists can predict how changes in substitution will alter the molecule's interaction patterns, guiding the design of compounds that can form specific non-covalent bonds, which is essential in crystal engineering and drug design. rsc.orgnih.gov

Synthetic Strategies for SRIR Exploration

The systematic exploration of the structure-reactivity and structure-interaction relationships (SRIR) of this compound necessitates the synthesis of a diverse library of analogues. A robust synthetic strategy allows for the independent modification of the three key structural motifs of the parent molecule: the 3-bromophenyl ring (Ring A), the benzonitrile moiety (Ring B), and the three-carbon propanoyl linker. The primary synthetic approach to the core structure of these analogues is the Friedel-Crafts acylation. wikipedia.orgbeilstein-journals.orglibretexts.orgchemguide.co.uk

This well-established reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgchemguide.co.uk For the synthesis of this compound and its analogues, this translates to the reaction of a substituted benzonitrile with a substituted 3-phenylpropanoyl chloride.

The general synthetic scheme is depicted below:

Scheme 1: General Friedel-Crafts Acylation Approach to Analogues

This strategy's flexibility allows for the introduction of a wide array of substituents on both aromatic rings by choosing appropriately functionalized starting materials.

Synthesis of Substituted 3-Phenylpropanoic Acid Derivatives

The precursor, 3-(3-bromophenyl)propanoic acid, and its substituted analogues are key starting materials. google.comcymitquimica.comchemscene.comnih.gov These can be prepared through various established methods, with one common route starting from the corresponding benzyl (B1604629) halide and a malonic ester. The subsequent hydrolysis and decarboxylation yield the desired propanoic acid. google.com

The bromine atom on the phenyl ring is a particularly useful functional handle for further diversification through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, significantly expanding the chemical space for SRIR studies.

Table 1: Proposed Modifications of the 3-Bromophenyl Ring (Ring A)

| R¹ Position | Proposed Substituent (R¹) | Synthetic Strategy for Introducing Substituent |

| 3 | -H | Debromination of the parent compound. |

| 3 | -CH₃ | Suzuki-Miyaura coupling with methylboronic acid. |

| 3 | -OCH₃ | Buchwald-Hartwig amination with methanol. |

| 3 | -Ph | Suzuki-Miyaura coupling with phenylboronic acid. |

| 3 | -CN | Rosenmund-von Braun reaction with CuCN. |

| 3 | -F, -Cl | Halogen exchange reactions. |

| 4 | -OCH₃, -F, -Cl | Start with appropriately substituted phenylpropanoic acid. |

Synthesis of Substituted Benzonitrile Precursors

A variety of substituted benzonitriles are commercially available or can be synthesized through standard methods, such as the Sandmeyer reaction from the corresponding anilines or the dehydration of benzamides. These substituted benzonitriles can then be used in the Friedel-Crafts acylation to introduce diversity into Ring B. The electronic nature and position of the substituents on the benzonitrile ring will influence the regioselectivity and reactivity of the Friedel-Crafts reaction.

Table 2: Proposed Modifications of the Benzonitrile Ring (Ring B)

| R² Position | Proposed Substituent (R²) | Rationale for Inclusion in SRIR Studies |

| 2 | -CH₃, -OCH₃ | To probe steric and electronic effects near the ketone linker. |

| 3 | -F, -Cl, -CH₃ | To investigate the impact of meta-substituents on activity. |

| 2,6 | -di-CH₃ | To introduce significant steric hindrance. |

| 3,5 | -di-F | To explore the effect of multiple electron-withdrawing groups. |

Modification of the Propanoyl Linker

Alterations to the three-carbon propanoyl linker can provide valuable insights into the spatial requirements of the target interaction. Modifications can include changing the length of the alkyl chain or introducing substituents.

Table 3: Proposed Modifications of the Propanoyl Linker

| Linker Modification | Synthetic Approach | Rationale |

| Ethylene Linker (-CH₂CO-) | Use of a substituted phenylacetyl chloride in the Friedel-Crafts acylation. | To shorten the distance between the two aromatic rings. |

| Butylene Linker (-(CH₂)₃CO-) | Use of a substituted 4-phenylbutanoyl chloride in the Friedel-Crafts acylation. | To increase the distance and flexibility between the aromatic rings. |

| α-Methyl Substitution | α-Methylation of the parent ketone using a suitable base and methyl iodide. | To introduce a chiral center and explore steric effects at the α-position. |

| α,α-Dimethyl Substitution | Gem-dimethylation of the parent ketone. | To introduce significant steric bulk adjacent to the carbonyl group. |

By systematically applying these synthetic strategies, a comprehensive library of analogues of this compound can be generated. The subsequent biological evaluation of these compounds will enable the elucidation of key structure-reactivity and structure-interaction relationships, guiding the design of future compounds with optimized properties.

Future Research Directions and Advanced Methodological Applications

Exploration of Novel and Sustainable Synthetic Routes for Related Compounds

The future synthesis of 4-(3-(3-bromophenyl)propanoyl)benzonitrile and its analogs will likely prioritize green and sustainable methodologies. These approaches aim to reduce environmental impact, improve efficiency, and lower costs compared to traditional methods.

One promising area is the adoption of flow chemistry . Continuous flow synthesis offers superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purities. beilstein-journals.orgacs.org For the synthesis of related ketones, flow chemistry has been shown to facilitate reactions that are otherwise challenging in batch processes, such as those involving highly reactive organometallic reagents. uni-muenchen.dersc.org This technique can significantly reduce reaction times and enhance safety, making it ideal for the large-scale production of complex molecules. beilstein-journals.orgrsc.org

Microwave-assisted synthesis represents another key area of development. This method can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. eurjchem.comresearchgate.netnih.gov It has been successfully employed for the one-pot conversion of aromatic aldehydes to nitriles, a key functional group in the target molecule. eurjchem.comresearchgate.net The efficiency of microwave-assisted synthesis makes it a valuable tool for the rapid generation of a library of derivatives for further study.

Furthermore, the principles of green chemistry are expected to guide the development of new synthetic routes. This includes the use of less hazardous reagents and environmentally benign solvents. For instance, research into the acylation of acetonitrile (B52724) anions with esters using inexpensive and less toxic bases like potassium tert-butoxide (KOt-Bu) in greener solvents such as 2-methyltetrahydrofuran (B130290) (2MeTHF) has shown promise for producing β-ketonitriles. nih.govnih.gov The development of catalytic systems that avoid heavy metals and utilize more sustainable materials is also a critical goal. nih.gov

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Potential Application for Related Compounds |

|---|---|---|

| Flow Chemistry | Enhanced control, improved safety, scalability, reduced reaction times. beilstein-journals.orgacs.orgrsc.org | Synthesis of substituted ketones and multi-step continuous synthesis of complex structures. uni-muenchen.dezenodo.org |

| Microwave-Assisted Synthesis | Rapid reaction rates, high yields, suitable for one-pot reactions. eurjchem.comresearchgate.netnih.gov | Efficient conversion of aromatic aldehydes to nitriles. eurjchem.comresearchgate.net |

| Green Chemistry Approaches | Use of non-toxic reagents, environmentally friendly solvents, reduced waste. nih.govnih.gov | Synthesis of β-ketonitriles using sustainable bases and solvents. nih.govnih.gov |

Development of Advanced Analytical and Spectroscopic Techniques for Comprehensive Characterization